molecular formula C20H24Si B6310162 9-(Allyldiethylsilyl)fluorene CAS No. 1858256-49-1

9-(Allyldiethylsilyl)fluorene

Cat. No. B6310162
CAS RN: 1858256-49-1
M. Wt: 292.5 g/mol
InChI Key: QZAIXJGXTSFPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Allyldiethylsilyl)fluorene (9-AESF) is an organic compound that is widely used as a building block in synthetic organic chemistry. It is a derivative of fluorene and is a colorless solid that is soluble in many organic solvents. 9-AESF has been used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. 9-AESF is also a useful reagent for the synthesis of a variety of organic compounds.

Scientific Research Applications

9-(Allyldiethylsilyl)fluorene has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-substrate interactions, and the study of drug metabolism. It has also been used to study the effects of various drugs on the human body, as well as to study the effects of environmental pollutants on the environment.

Mechanism of Action

9-(Allyldiethylsilyl)fluorene is an organic compound that acts as a substrate for enzymes in the body. It is metabolized by enzymes in the body, which convert it into other compounds that are then used in various biochemical reactions. The metabolic pathways involved in the metabolism of this compound are not yet fully understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of some enzymes, including cytochrome P450 enzymes. It has also been shown to inhibit the growth of some bacteria and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

9-(Allyldiethylsilyl)fluorene is an inexpensive and readily available reagent, making it an ideal choice for laboratory experiments. It is also relatively easy to handle and store. However, this compound is not very stable and can decompose over time. It is also highly toxic and should be handled with care.

Future Directions

In the future, 9-(Allyldiethylsilyl)fluorene could be used to study the effects of various drugs on the human body. It could also be used to study the effects of environmental pollutants on the environment. Additionally, this compound could be used to study the effects of various enzymes on the metabolism of drugs and other compounds. Finally, this compound could be used in the development of new drugs and other compounds.

Synthesis Methods

9-(Allyldiethylsilyl)fluorene is synthesized by the reaction of allyl ethylsilyl chloride and fluorene in the presence of a base. The reaction is typically carried out in an inert solvent such as toluene or dichloromethane at a temperature of up to 80°C. The reaction is complete in 1-2 hours and yields a product that is >90% pure.

properties

IUPAC Name

diethyl-(9H-fluoren-9-yl)-prop-2-enylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Si/c1-4-15-21(5-2,6-3)20-18-13-9-7-11-16(18)17-12-8-10-14-19(17)20/h4,7-14,20H,1,5-6,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAIXJGXTSFPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC=C)C1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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